Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a structurally complex organic compound featuring a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 1. The benzoate ester moiety at position 4 enhances its metabolic stability and bioavailability.
Properties
Molecular Formula |
C21H22N2O5 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 4-[[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22N2O5/c1-23-18(24)12-17(19(23)13-6-10-16(27-2)11-7-13)20(25)22-15-8-4-14(5-9-15)21(26)28-3/h4-11,17,19H,12H2,1-3H3,(H,22,25) |
InChI Key |
QEPPDGINTDEIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the pyrrolidinone ring and the subsequent attachment of the benzoate ester. One common method involves the reaction of 4-methoxyphenylacetic acid with methylamine to form the corresponding amide. This amide is then cyclized to form the pyrrolidinone ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, functional groups, and biological activities. Key comparisons are outlined below:
Structural Features and Substituent Effects
Key Research Findings
- Structural Flexibility: The pyrrolidinone core allows diverse substitutions, enabling tunable pharmacokinetic properties .
- Bioactivity Correlations : Electron-withdrawing groups (e.g., trifluorophenyl) enhance binding affinity to hydrophobic pockets, while electron-donating groups (e.g., methoxy) improve solubility .
- Metabolic Stability : Ester groups (as in the target compound) resist rapid hydrolysis compared to carboxylic acids, prolonging half-life .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 396.42 | 2.8 | 0.15 (water) |
| Trifluorophenyl Analog () | 487.35 | 3.5 | 0.08 (water) |
| Pyrimidine Analog () | 455.91 | 3.2 | 0.12 (water) |
Biological Activity
Methyl 4-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H22N2O5
- Molecular Weight : 342.38 g/mol
- Functional Groups : Includes an amine, carbonyl, and methoxyphenyl group which may influence its biological interactions.
Preliminary studies indicate that this compound may interact with specific biological targets, leading to enzyme inhibition and receptor modulation. The unique structure may confer distinct pharmacological properties compared to other compounds in its class.
Potential Biological Activities
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Interaction : It may bind to various receptors, influencing physiological responses such as neurotransmission or hormonal regulation.
In Vitro Studies
Research has demonstrated the following biological activities:
- Cytotoxicity : Studies on cancer cell lines have indicated that this compound exhibits cytotoxic effects, particularly against pancreatic cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| DAN-G | 15 | Cytotoxic |
- Antimicrobial Activity : The compound has also been tested against various bacterial strains, showing significant antimicrobial properties with a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli.
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm efficacy and safety. Current research is focused on animal models to evaluate pharmacokinetics and therapeutic potential.
Case Studies
- Case Study A : A study investigated the effects of this compound on tumor growth in mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Case Study B : Another study assessed the compound's effect on inflammatory markers in a rat model of induced inflammation. The results showed a decrease in pro-inflammatory cytokines, suggesting anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
